molecular formula C11H9N3O2 B3060800 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide CAS No. 87769-56-0

3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide

Cat. No. B3060800
Key on ui cas rn: 87769-56-0
M. Wt: 215.21 g/mol
InChI Key: MNHJGWMXKBMNTD-UHFFFAOYSA-N
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Patent
US04631280

Procedure details

1.5 g of the product obtained in Example 1 are dissolved in 20 ml of phosphorus oxychloride and the solution is then heated at 80° C. for 5 hours. The mixture is poured into 50 ml of water. A precipitate appears, which is filtered off and dried.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9]([C:14]([NH2:16])=O)[C:10](=O)[NH:11][N:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:10]1[N:11]=[N:12][C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:8][C:9]=1[C:14]#[N:16]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(C(NN1)=O)C(=O)N
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
which is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC=1N=NC(=CC1C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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